molecular formula C20H21N3O4 B2397244 [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate CAS No. 339019-81-7

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

Cat. No. B2397244
CAS RN: 339019-81-7
M. Wt: 367.405
InChI Key: PHEIYWQHQKDHRK-STZFKDTASA-N
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Description

This compound, also known as (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate, has a molecular weight of 367.4 . Its IUPAC name is 3-nitro-4-(1-piperidinyl)benzaldehyde O-(4-methylbenzoyl)oxime .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14- .

Scientific Research Applications

Photocatalysis and Water Splitting

Carbon Dioxide (CO₂) Reduction

Nitrogen Fixation (N₂ Fixation)

Hydrogen Peroxide (H₂O₂) Production

Synthesis of Piperidine Derivatives

  • Application : The compound’s piperidine moiety could serve as a building block for synthesizing various piperidine derivatives, such as spiropiperidines and condensed piperidines. These derivatives have diverse applications .

Dual Z-Scheme Photocatalysts

Future Directions

Piperidine derivatives, including this compound, are important synthetic medicinal blocks for drug construction . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEIYWQHQKDHRK-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

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